molecular formula C6H11ClN4O2 B2708841 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride CAS No. 2490404-68-5

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride

Cat. No.: B2708841
CAS No.: 2490404-68-5
M. Wt: 206.63
InChI Key: GGBAHMZUNMMZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of 3-(2-Aminopropan-2-yl)-1,2,4-Oxadiazole-5-Carboxamide Scaffolds

The molecular framework of 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide; hydrochloride (molecular formula: C₆H₁₀N₄O₂·HCl, molecular weight: 206.63 g/mol) is characterized by three critical features:

  • A 1,2,4-oxadiazole ring that confers aromatic stability and planarity, facilitating π-π stacking interactions with protein residues.
  • A carboxamide group at position 5, which enhances solubility through hydrogen bonding and serves as a hydrogen bond acceptor or donor.
  • A 2-aminopropan-2-yl substituent at position 3, introducing steric bulk and a primary amine capable of forming salt bridges or covalent interactions.

The oxadiazole ring’s electron-deficient nature allows it to act as a hydrogen bond acceptor, while its aromaticity stabilizes interactions with hydrophobic pockets in enzymes or receptors. For example, in kinase inhibitors, the oxadiazole core aligns with ATP-binding sites, displacing water molecules to improve binding affinity. The carboxamide group’s polarity mitigates the scaffold’s hydrophobicity, as evidenced by its computed partition coefficient (LogP = −0.85), which suggests moderate membrane permeability.

Comparative studies highlight the scaffold’s bioisosteric advantages over traditional amides. In a 2020 analysis, 1,2,4-oxadiazole derivatives exhibited 3–5× greater metabolic stability than analogous amides in hepatic microsome assays, attributed to resistance to protease-mediated hydrolysis. Additionally, the 2-aminopropan-2-yl group’s geminal dimethyl configuration introduces conformational rigidity, reducing entropic penalties during target binding. This feature has been exploited in designing inhibitors of histone deacetylases (HDACs), where the branched amine aligns with zinc-binding motifs in catalytic domains.

Table 1: Key Physicochemical Properties of 3-(2-Aminopropan-2-yl)-1,2,4-Oxadiazole-5-Carboxamide; Hydrochloride

Property Value Significance
Molecular weight 206.63 g/mol Optimal for blood-brain barrier penetration
Hydrogen bond donors 3 Enhanced target engagement
Hydrogen bond acceptors 5 Improved solubility
Rotatable bonds 2 Reduced conformational flexibility
Polar surface area 102 Ų Balanced permeability and solubility

Data derived from PubChem and computational models.

The scaffold’s synthetic versatility further underscores its utility. For instance, the oxadiazole ring can be functionalized at positions 3 and 5 without compromising aromatic stability, enabling rapid diversification. A 2025 study demonstrated that introducing electron-withdrawing groups (EWGs) at position 5 increased inhibitory activity against acetylcholinesterase (AChE) by 12-fold, while electron-donating groups (EDGs) enhanced σ-receptor binding.

Historical Evolution of Oxadiazole-Based Pharmacophores in Drug Discovery

The journey of 1,2,4-oxadiazoles in medicinal chemistry began in the 1980s with their identification as ester bioisosteres in nonsteroidal anti-inflammatory drugs (NSAIDs). Early derivatives like flutazolam showcased the heterocycle’s ability to mimic carboxylate groups while resisting hydrolytic degradation. However, it was not until the 2000s that structural refinements, such as the incorporation of carboxamide and alkylamine substituents, unlocked their full potential.

The 2010s marked a paradigm shift with the discovery of 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide derivatives as multitarget agents. In 2019, Vinaya et al. synthesized a library of 3,5-diarylsubstituted analogs showing dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), achieving IC₅₀ values of 0.8–2.3 μM. This contrasted with earlier NSAIDs, which typically targeted a single pathway. Molecular docking revealed that the oxadiazole core occupied the arachidonic acid-binding pocket, while the 2-aminopropan-2-yl group stabilized interactions with serine residues.

Advancements in synthetic methodologies have further propelled the scaffold’s adoption. Traditional routes relying on amidoxime intermediates (yields: 40–60%) were supplanted by one-pot protocols using Vilsmeier reagents, which improved yields to 85–93% and reduced purification steps. For example, Zarei’s 2020 method enabled gram-scale production of 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide in under 4 hours, facilitating high-throughput screening.

Table 2: Milestones in Oxadiazole Pharmacophore Development

Year Development Impact
1985 First NSAID oxadiazole analogs Demonstrated hydrolytic stability
2008 HDAC inhibitors with 2-aminopropan-2-yl groups Introduced branched amine motifs
2019 Dual COX-2/5-LOX inhibitors Enabled multitarget anti-inflammatory therapy
2024 AChE inhibitors for Alzheimer’s disease Achieved sub-micromolar IC₅₀ values

Data synthesized from PMC, PubMed, and RSC publications.

Recent applications in neurodegenerative diseases highlight the scaffold’s adaptability. A 2024 study reported 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide derivatives as potent AChE inhibitors (IC₅₀ = 0.0158–0.121 μM), surpassing donepezil in efficacy. X-ray crystallography showed the carboxamide group forming hydrogen bonds with Trp86 and Tyr337 in the AChE gorge, while the oxadiazole ring engaged in π-cation interactions with Phe295. These findings underscore the scaffold’s capacity to address complex pathologies through polypharmacology.

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-6(2,8)5-9-4(3(7)11)12-10-5;/h8H2,1-2H3,(H2,7,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBAHMZUNMMZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ylamine with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide is its potential as an antimicrobial agent. Research has indicated that derivatives of the 1,2,4-oxadiazole class exhibit notable activity against various bacterial pathogens. For instance:

  • A study reported modifications to the 1,2,4-oxadiazole framework to enhance permeability and efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .
  • The lead compound demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to optimize its antimicrobial properties. Modifications to the oxadiazole ring have led to enhanced activity while minimizing toxicity .

Case Study 1: Development of Antimicrobial Agents

In a recent investigation, researchers synthesized various analogues of the compound to assess their effectiveness against resistant bacterial strains. The study highlighted that certain modifications resulted in improved antibacterial activity while maintaining low permeability in Caco-2 cell monolayers, suggesting potential for targeted delivery in treating gastrointestinal infections .

CompoundMIC (μg/mL)Activity Against
Compound 16C. difficile
Compound 212MDR E. faecium

Case Study 2: Synthesis and Evaluation of Oxadiazole Derivatives

Another study focused on synthesizing a library of 1,2,4-oxadiazole derivatives for biological evaluation. The compounds were screened for their ability to inhibit specific bacterial enzymes and showed promising results in terms of selectivity and potency against various pathogens .

Summary of Findings

The applications of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride span several domains:

  • Antimicrobial Agents : Effective against resistant strains.
  • Medicinal Chemistry : Useful in SAR studies for drug development.
  • Targeted Delivery Systems : Potential for localized treatment in gastrointestinal infections.

Mechanism of Action

The mechanism by which 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of metabolic processes essential for cell survival .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes References
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide hydrochloride C₆H₁₃Cl₂N₃O 198.10 2-Aminopropan-2-yl, carboxamide Versatile scaffold for drug discovery
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride C₆H₁₂ClN₃O 177.63 Methyl group at oxadiazole C3 Simpler structure; reduced polarity
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride C₄H₇ClN₄O₂ 178.58 Aminomethyl at C3 Enhanced solubility due to primary amine
3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-5-propanamine hydrochloride C₁₀H₁₀Cl₂FN₃O 278.11 Aromatic chloro-fluorophenyl group at C3 Potential CNS-targeting applications
3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride C₇H₁₁ClN₂O₃ 206.63 Oxazole ring (vs. oxadiazole), carboxylic acid Differing electronic properties

Functional and Pharmacological Insights

  • Oxadiazole vs. Oxazole Rings : The 1,2,4-oxadiazole ring (as in the target compound) offers greater metabolic stability compared to the 1,2-oxazole analog due to reduced susceptibility to oxidative degradation .
  • Carboxamide at C5 enhances interactions with enzymes/receptors, as seen in kinase inhibitors . Aromatic substituents (e.g., chloro-fluorophenyl in ) introduce lipophilicity, favoring blood-brain barrier penetration.
  • Molecular Weight Trends : The target compound (198.10 g/mol) falls within the ideal range for small-molecule drugs (<500 g/mol), whereas bulkier analogs (e.g., 278.11 g/mol in ) may face bioavailability challenges.

Biological Activity

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride is a heterocyclic compound characterized by its unique oxadiazole structure. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of precursors under controlled conditions. A common method includes the reaction of 2-amino-2-methylpropanenitrile with hydrazine hydrate , followed by cyclization with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

PropertyValue
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.17 g/mol
CAS Number1394041-62-3
PurityMinimum 95%

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives possess significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of biofilm formation through interference with gene transcription related to microbial growth .

In a study evaluating various oxadiazole derivatives, it was found that certain compounds exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting that structural modifications could enhance their efficacy against pathogens .

Anticancer Activity

The anticancer potential of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives has been explored in several studies. These compounds have shown activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). In vitro assays demonstrated that these derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity Assessment

A cytotoxicity study conducted on L929 cells revealed that certain derivatives exhibited significant toxicity at concentrations above 100 µM after 24 hours of exposure. The results indicated that some compounds not only inhibited cell viability but also stimulated it at lower concentrations, highlighting the complex nature of their biological interactions .

Anti-inflammatory and Antiviral Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of this compound class. Studies have suggested that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α in immune cells, which could be beneficial in treating inflammatory diseases .

Furthermore, preliminary investigations into antiviral activity have shown that some derivatives can inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .

The biological effects of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives are thought to be mediated through their interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition: Compounds may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation: Alterations in signaling pathways involved in apoptosis and inflammation.

The exact mechanisms remain under investigation but are crucial for understanding how these compounds can be utilized therapeutically.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide hydrochloride?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For this compound, a two-step approach may be employed:

Precursor preparation : React a nitrile oxide intermediate (generated from hydroxylamine hydrochloride and a suitable aldehyde) with a carboxamide derivative.

Cyclization : Use reflux conditions in acetic acid (110–120°C, 3–5 h) to form the oxadiazole ring . For analogs, chlorination with phosphorus pentachloride has been applied post-cyclization to stabilize the hydrochloride salt .

  • Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact yield.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : 1H/13C NMR to confirm proton environments and carbon hybridization; IR for functional group verification (e.g., C=O at ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ for C₆H₁₀N₄O₂·HCl).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related hydrochlorides .

Q. What strategies optimize solubility and stability for in vitro studies?

  • Methodological Answer :

  • Solubility : Screen polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) to identify stable formulations.
  • Stability : Conduct accelerated degradation studies under UV light and varying humidity (25–40°C) to assess hydrolytic/oxidative susceptibility. Use HPLC to monitor degradation products .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve reaction optimization?

  • Methodological Answer : Apply factorial design to evaluate critical parameters (e.g., temperature, catalyst loading, reaction time). For example:

FactorLow LevelHigh Level
Temp.80°C120°C
Catalyst0.1 eq0.3 eq
  • Analyze responses (yield, purity) using ANOVA to identify statistically significant factors. Central composite designs are effective for non-linear relationships .

Q. How do computational methods enhance reaction design and mechanistic understanding?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian or ORCA to calculate transition states and activation energies for cyclization steps. DFT (B3LYP/6-31G*) can predict regioselectivity in oxadiazole formation .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent selection) and avoid trial-and-error approaches .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Validation Steps :

Confirm compound purity (>95% via HPLC) and salt form (e.g., HCl vs. free base).

Standardize assay protocols (e.g., MIC values for antimicrobial studies using CLSI guidelines).

  • Meta-Analysis : Compare dose-response curves across independent labs and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns).
  • Process Monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to detect enantiomeric excess in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for this compound?

  • Methodological Answer :

  • Source Investigation : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO concentration ≤0.1%).
  • Counter-Screening : Test against off-target receptors (e.g., kinase panels) to rule out nonspecific binding .

Safety and Compliance

Q. What safety protocols are critical when handling this hydrochloride salt?

  • Methodological Answer :

  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.